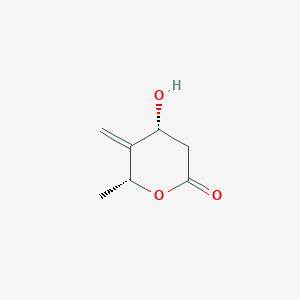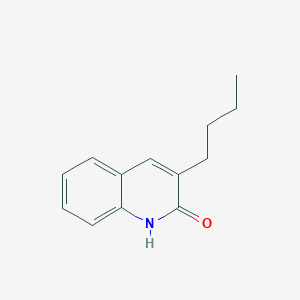
Butylhydroxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylhydroxyquinoline is an organic compound derived from the quinoline family. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form chelate complexes with metal ions, making it valuable in analytical chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylhydroxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents. . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of microwave-assisted synthesis, which offers a greener and more sustainable approach by reducing reaction times and energy consumption . Additionally, solvent-free reaction conditions and the use of recyclable catalysts are also employed to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Butylhydroxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.
Reduction: The reduction of this compound can yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and material science.
Scientific Research Applications
Butylhydroxyquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butylhydroxyquinoline involves its ability to chelate metal ions, which can inhibit various biological processes. For example, in antimicrobial applications, the compound can disrupt metal-dependent enzymes and proteins, leading to the inhibition of microbial growth . In cancer research, this compound derivatives can interfere with metal ion homeostasis, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Butylhydroxyquinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
4-Hydroxyquinoline: Exhibits similar chelating abilities but with different biological and chemical properties.
2-Hydroxyquinoline: Another quinoline derivative with unique applications in medicinal chemistry.
This compound stands out due to its specific butyl substitution, which can enhance its lipophilicity and biological activity compared to other hydroxyquinoline derivatives.
Properties
CAS No. |
647836-37-1 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-butyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-6-11-9-10-7-4-5-8-12(10)14-13(11)15/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
MCJGCCFJBOZDAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


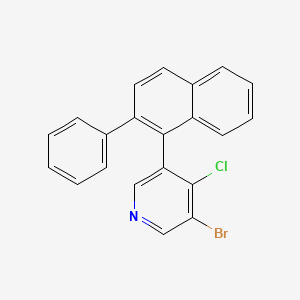
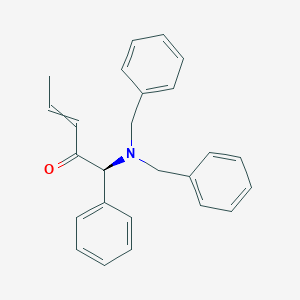
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
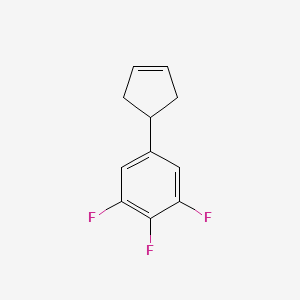
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
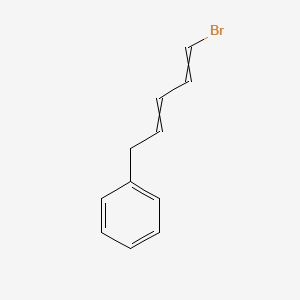
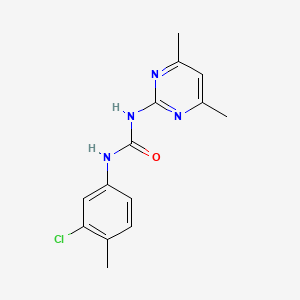

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
